molecular formula C15H17NO2S B5813224 N-(4-methylbenzyl)-1-phenylmethanesulfonamide

N-(4-methylbenzyl)-1-phenylmethanesulfonamide

Cat. No.: B5813224
M. Wt: 275.4 g/mol
InChI Key: JJPPQCMKPDTIGD-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenylmethane backbone, with a 4-methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-methylbenzylamine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-methylbenzyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1-phenylmethanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-phenylmethanesulfonamide
  • N-(4-chlorobenzyl)-1-phenylmethanesulfonamide
  • N-(4-methoxybenzyl)-1-phenylmethanesulfonamide

Uniqueness

N-(4-methylbenzyl)-1-phenylmethanesulfonamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern can affect the compound’s binding affinity and selectivity for different biological targets.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-7-9-14(10-8-13)11-16-19(17,18)12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPPQCMKPDTIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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